
methyl 1-cyanocycloheptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-cyanocycloheptane-1-carboxylate (MCC) is a compound of interest to the scientific community due to its unique properties and potential applications. MCC is a colorless, odorless, and crystalline solid, with a melting point of about 150°C. It is soluble in water and polar organic solvents, and has a low vapor pressure. MCC is a cyclic compound containing two nitrogen atoms, two oxygen atoms, and seven carbon atoms, and is a member of the family of cyanocycloheptane carboxylates.
Applications De Recherche Scientifique
Methyl 1-cyanocycloheptane-1-carboxylate has many potential applications in scientific research. It has been studied for its potential as a drug delivery system, as a stabilizer for proteins, and as an inhibitor of enzymes. In addition, this compound has been investigated for its potential as a chelating agent, a catalyst, and an antioxidant. It has also been studied for its potential to inhibit the growth of bacteria and fungi. Furthermore, this compound has been used in the synthesis of other compounds, such as polymers and oligomers.
Mécanisme D'action
Methyl 1-cyanocycloheptane-1-carboxylate acts as a chelating agent, binding to metal ions such as calcium, magnesium, and iron. This binding prevents the metal ions from participating in chemical reactions, and can thus inhibit the activity of enzymes and other proteins. This compound also acts as an antioxidant, scavenging free radicals and preventing them from damaging cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, as well as inhibit the growth of bacteria and fungi. In addition, this compound has been studied for its potential to reduce inflammation and oxidative stress, as well as its potential to act as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-cyanocycloheptane-1-carboxylate has several advantages for use in laboratory experiments. It is a colorless, odorless, and crystalline solid with a low vapor pressure, making it easy to handle and store. It is also soluble in water and polar organic solvents, making it easy to use in a variety of experiments. Furthermore, this compound has been studied for its potential as a drug delivery system, a stabilizer for proteins, and an inhibitor of enzymes, making it a useful tool for a variety of experiments. However, this compound is also limited in its use in laboratory experiments due to its instability at high temperatures and its potential to react with other compounds.
Orientations Futures
Methyl 1-cyanocycloheptane-1-carboxylate has a wide range of potential applications and future directions. It could be used in the development of new drugs and drug delivery systems, as well as in the development of new catalysts, chelating agents, and antioxidants. In addition, this compound could be used in the development of new polymers and oligomers, as well as in the development of new materials for use in various industries. Furthermore, this compound could be used in the development of new methods for the detection and treatment of various diseases and disorders.
Méthodes De Synthèse
Methyl 1-cyanocycloheptane-1-carboxylate can be synthesized in a variety of ways, including a multi-step synthesis process involving the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide in methanol. This reaction produces the desired product, this compound, as well as other byproducts. Other methods of synthesis include the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide in ethanol, and the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide and isopropanol.
Propriétés
IUPAC Name |
methyl 1-cyanocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNOIWXHRYGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

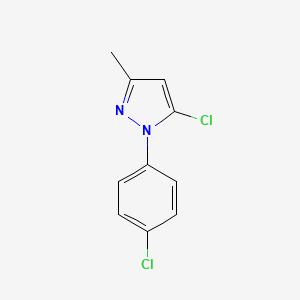


![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)
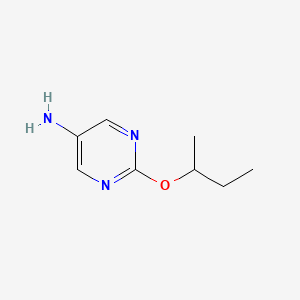
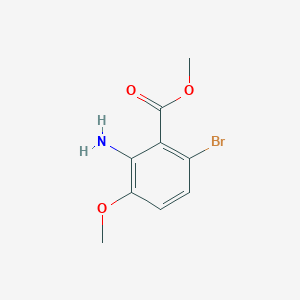
![(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid](/img/structure/B6616444.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)
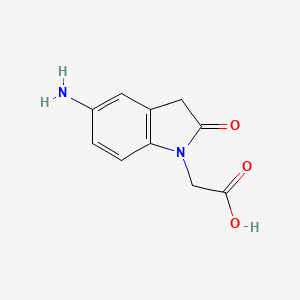
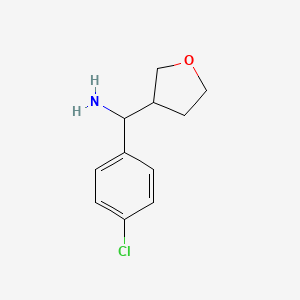
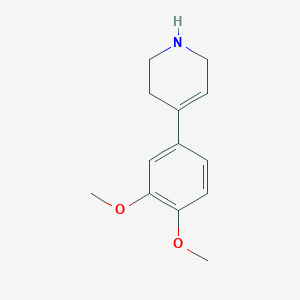
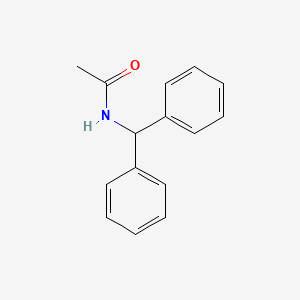
![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)